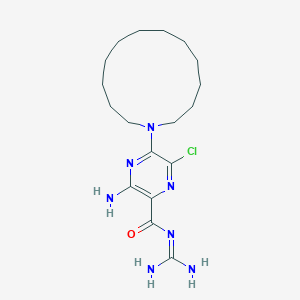

3-Amino-N-aminoiminomethyl-5-azacyclotridec-1-yl-6-chloropyrazinecarboxamide

Description

Le chlorhydrate de spectinomycine hydrate est un antibiotique bactériostatique appartenant à la classe des aminocyclitols. Il est dérivé de la bactérie Streptomyces spectabilis et est principalement utilisé pour traiter les infections causées par les bactéries Gram-négatives, en particulier Neisseria gonorrhoeae, l'agent responsable de la gonorrhée .

Propriétés

Numéro CAS |

115087-91-7 |

|---|---|

Formule moléculaire |

C18H30ClN7O |

Poids moléculaire |

395.9 g/mol |

Nom IUPAC |

3-amino-5-(azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide |

InChI |

InChI=1S/C18H30ClN7O/c19-14-16(24-15(20)13(23-14)17(27)25-18(21)22)26-11-9-7-5-3-1-2-4-6-8-10-12-26/h1-12H2,(H2,20,24)(H4,21,22,25,27) |

Clé InChI |

HDKCYEOARZXCLR-UHFFFAOYSA-N |

SMILES |

C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |

SMILES canonique |

C1CCCCCCN(CCCCC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N |

Autres numéros CAS |

115087-91-7 |

Synonymes |

3-amino-5-(1-azacyclotridec-1-yl)-6-chloro-N-(diaminomethylidene)pyraz ine-2-carboxamide |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le chlorhydrate de spectinomycine hydrate est généralement synthétisé par fermentation de Streptomyces spectabilis. Le bouillon de fermentation est ensuite traité pour isoler la spectinomycine, qui est ensuite convertie en sa forme de chlorhydrate hydrate .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate de spectinomycine hydrate implique une fermentation à grande échelle suivie de procédés de purification tels que la chromatographie échangeuse d'ions et la cristallisation pour obtenir le produit final .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le chlorhydrate de spectinomycine hydrate a un large éventail d'applications dans la recherche scientifique :

Mécanisme d'action

Le chlorhydrate de spectinomycine hydrate exerce ses effets en se liant à la sous-unité 30S du ribosome bactérien. Cette liaison inhibe la synthèse protéique en empêchant la translocation du peptidyl-ARNt, arrêtant ainsi la croissance bactérienne. La cible moléculaire principale est la sous-unité ribosomique 30S, et la voie impliquée est l'inhibition de la synthèse protéique.

Applications De Recherche Scientifique

Spectinomycin hydrochloride hydrate has a wide range of applications in scientific research:

Mécanisme D'action

Spectinomycin hydrochloride hydrate exerts its effects by binding to the 30S subunit of the bacterial ribosome. This binding inhibits protein synthesis by preventing the translocation of peptidyl-tRNA, thereby halting bacterial growth . The primary molecular target is the 30S ribosomal subunit, and the pathway involved is the inhibition of protein synthesis .

Comparaison Avec Des Composés Similaires

Composés similaires :

Gentamicine : Un autre antibiotique aminoglycoside qui cible également le ribosome bactérien mais a un spectre d'activité plus large.

Kanamycine : Semblable à la spectinomycine, la kanamycine inhibe la synthèse protéique mais est plus couramment utilisée pour différents types d'infections bactériennes.

Tobramycine : Ce composé est utilisé pour traiter diverses infections bactériennes et cible également la sous-unité ribosomique 30S.

Unicité : Le chlorhydrate de spectinomycine hydrate est unique dans son utilisation spécifique pour le traitement de la gonorrhée, en particulier chez les patients allergiques à d'autres antibiotiques comme la pénicilline. Sa nature bactériostatique et son mécanisme d'action spécifique en font un outil précieux dans les milieux cliniques et de recherche .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.